(R)-3-amino-4-(2-chlorophenyl)butanoic acid (R)-3-amino-4-(2-chlorophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13635465
InChI: InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

(R)-3-amino-4-(2-chlorophenyl)butanoic acid

CAS No.:

Cat. No.: VC13635465

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-amino-4-(2-chlorophenyl)butanoic acid -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name (3R)-3-amino-4-(2-chlorophenyl)butanoic acid
Standard InChI InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
Standard InChI Key URIOIHMVAXZFMB-MRVPVSSYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of (R)-3-amino-4-(2-chlorophenyl)butanoic acid typically involves enantioselective methods to ensure the (R)-configuration. Key approaches include:

  • Asymmetric Hydrogenation: Catalytic hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Rh or Ru complexes) .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate the (R)-enantiomer .

  • Cobalt-Catalyzed Amidocarbonylation: Reaction of 2-chlorophenylacetaldehyde with acetamide and CO in the presence of cobalt catalysts, as described in related β-amino acid syntheses .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66 g/mol
Melting Point142–144°C (decomp.)
SolubilitySlightly soluble in water; soluble in methanol, DMSO
pKa3.71 (carboxyl), 9.84 (amine)

The 2-chlorophenyl group enhances lipophilicity (logP ≈ 2.1), influencing membrane permeability and bioavailability compared to 3- or 4-chloro isomers .

Analytical Characterization

Chiral Separation

Enantioseparation of β-amino acids is achieved using zwitterionic chiral stationary phases (CSPs). For example:

  • Column: Chiralpak ZWIX(−)™ (quinidine-based CSP) .

  • Mobile Phase: MeOH/MeCN (50:50) with 25 mM benzylamine and 50 mM acetic acid .

  • Retention Order: (R)-enantiomer elutes before (S)-enantiomer on ZWIX(−)™ .

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 7.38–7.25 (m, 4H, Ar-H), 3.72 (t, J = 6.8 Hz, 1H, C3-H), 2.96 (dd, J = 14.0, 6.8 Hz, 1H, C2-H), 2.68 (dd, J = 14.0, 6.8 Hz, 1H, C2-H), 2.40–2.30 (m, 2H, C4-H) .

  • MS (ESI+): m/z 214.1 [M+H]⁺ .

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a rigid, hydrophobic building block in peptidomimetics. For example, incorporation into cyclic peptides enhances proteolytic stability .

Comparative Analysis with Isomers

Parameter2-Chloro3-Chloro4-Chloro (Baclofen)
logP2.11.91.7
GABA-B EC₅₀ (µM)>100750.8
Aqueous Solubility (mg/mL)1.21.52.0
Crystal FormMonoclinicOrthorhombicMonoclinic
Data compiled from .

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